2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid
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Overview
Description
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C9H11NO3 It is a derivative of pyridine and is characterized by the presence of a pyridinone ring substituted with dimethyl groups and an acetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral therapies .
Mode of Action
The compound exhibits affinity to its target through a process known as molecular docking . This interaction disrupts the normal function of the HIV-1 p7 nucleocapsid protein, thereby inhibiting the replication of the HIV-1 virus .
Biochemical Pathways
It is known that the compound interferes with theHIV-1 replication cycle . By targeting the zinc finger domain of the HIV-1 p7 nucleocapsid protein, the compound disrupts the virus’s ability to replicate, thus inhibiting its proliferation .
Pharmacokinetics
The compound is described as having suitable admet parameters , suggesting it has favorable bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the compound’s action is the inhibition of HIV-1 replication . By disrupting the function of the HIV-1 p7 nucleocapsid protein, the compound prevents the virus from replicating, thereby reducing viral load and potentially slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for the oxidation of related compounds.
Reduction: Typical reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides and sulfonates, while reduction reactions typically produce the corresponding alcohols or amines.
Scientific Research Applications
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 2-Mercaptopyridines
- Bis(3-cyanopyridin-2-yl) disulfides
Uniqueness
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is unique due to its specific structural features, including the dimethyl-substituted pyridinone ring and the acetic acid moiety.
Properties
IUPAC Name |
2-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(2)10-9(13)7(5)4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHCDWGQNIFECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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